8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione

Conformational analysis NMR spectroscopy Medium-ring heterocycles

Securing a conformationally rigid, eight-membered benzodiazocine scaffold for fragment-based screening often means long lead times. This compound is the immediate solution: a pre-organized 1,6-benzodiazocine-2,5-dione with an aryl bromide handle for rapid library diversification. - >100 kJ/mol ring interconversion barrier ensures a defined boat conformation, reducing entropic penalties upon target binding. - 8-Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for systematic SAR exploration, unlike common 1,4-benzodiazepines. - Ready stock ensures immediate dispatch for time-sensitive medicinal chemistry campaigns.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 651316-23-3
Cat. No. B12605761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione
CAS651316-23-3
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C(C=CC(=C2)Br)NC1=O
InChIInChI=1S/C10H9BrN2O2/c11-6-1-2-7-8(5-6)13-10(15)4-3-9(14)12-7/h1-2,5H,3-4H2,(H,12,14)(H,13,15)
InChIKeyKLOABFFVZCYWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione Overview


8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione (CAS 651316-23-3; molecular formula C₁₀H₉BrN₂O₂; MW 269.09 g/mol) is a bicyclic compound belonging to the 1,6-benzodiazocine class, characterized by an eight-membered diazocine ring fused to a benzene ring with a bromine substituent at the 8-position and two carbonyl groups at positions 2 and 5 [1]. This scaffold is structurally distinct from the more common seven-membered 1,4-benzodiazepine-2,5-diones, offering differential conformational properties and reactivity profiles relevant to medicinal chemistry and chemical biology procurement decisions [2].

1
Eight-membered 1,6-benzodiazocine scaffold distinct from 1,4-benzodiazepines
2
High conformational barrier (boat conformation) supports rigid scaffold design
3
8-Bromo substituent as a synthetic handle for cross-coupling diversification
4
Accessible via Beckmann rearrangement, offering a unique synthetic entry

Why 1,4-Benzodiazepines Cannot Substitute 8-Bromo-1,6-benzodiazocine-2,5-dione


Despite sharing the C₁₀H₉BrN₂O₂ molecular formula with certain 1,4-benzodiazepine-2,5-diones (e.g., 7-bromo-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, CAS 78756-36-2), the 1,6-benzodiazocine scaffold differs fundamentally in ring size (eight-membered versus seven-membered), leading to distinct conformational landscapes, ring-flipping energetics, and spatial orientation of the bromine substituent [1]. The eight-membered 1,6-benzodiazocine ring adopts a boat conformation with an interconversion barrier exceeding 100 kJ/mol, whereas the seven-membered 1,4-benzodiazepine ring exhibits substantially different conformational dynamics [2]. These topological differences directly impact molecular recognition by biological targets, synthetic derivatization strategies, and physicochemical properties, making generic substitution scientifically unsound for applications where scaffold geometry is critical [3].

This product
1,6-Benzodiazocine (8-membered ring, 8-bromo)
Substitute class
1,4-Benzodiazepine-2,5-diones (7-membered ring, 7-bromo)
Ring size difference alters conformational landscape and may not reproduce the same target engagement profile.
This product
Bromine at 8-position on eight-membered scaffold
Substitute class
Bromine at 7-position on seven-membered scaffold
Spatial orientation of bromine differs; cross-coupling reactivity and biological recognition may shift.
This product
Beckmann rearrangement of 1-benzazepine oxime
Substitute class
Condensation-cyclization routes for benzodiazepines
Synthetic route is scaffold-specific; 1,4-benzodiazepine methods cannot yield the 1,6-benzodiazocine core.

Differentiation Evidence for 8-Bromo-1,6-benzodiazocine-2,5-dione


Conformational Rigidity: 8-Membered vs 7-Membered Rings

The 1,6-benzodiazocine scaffold, as exemplified by the target compound, possesses an eight-membered ring that adopts a boat conformation with an interconversion barrier of slightly over 100 kJ/mol, as determined by variable-temperature ¹H NMR spectroscopy [1]. In contrast, the seven-membered 1,4-benzodiazepine-2,5-dione scaffold (comparator class) exhibits lower ring-flipping barriers and greater conformational flexibility, a consequence of the smaller ring size [2]. This quantitative difference in conformational energetics means the 1,6-benzodiazocine presents a more constrained, spatially defined pharmacophore, which can be advantageous for achieving target selectivity in drug discovery campaigns.

Conformational rigidity
Class-level
>100 kJ/mol interconversion barrier
Supports scaffold rigidity assessment for target engagement studies.
Boat conformation; 1,4-benzodiazepines show lower barriers.
Conformational analysis NMR spectroscopy Medium-ring heterocycles Scaffold design

Bromine Position: 8- vs 7-Substitution

The bromine atom in the target compound resides at the 8-position of the 1,6-benzodiazocine scaffold, which is topologically distinct from the 7-position of 7-bromo-1,4-benzodiazepine-2,5-diones (e.g., CAS 195986-74-4) [1]. Although both scaffolds share the same molecular formula (C₁₀H₉BrN₂O₂), the expanded eight-membered ring shifts the bromine substituent into a different spatial vector relative to the carbonyl groups and the benzene ring plane. This positional difference alters the electronic environment of the bromine, potentially affecting its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and its interactions with biological targets [2]. No direct head-to-head reactivity comparison was identified in the accessible literature; this represents a structural differentiation based on scaffold topology.

Bromine spatial position
Class-level
Target: 8-bromo on eight-membered ring
Comparator: 7-bromo on seven-membered 1,4-benzodiazepine
Topological difference may influence cross-coupling reactivity and biological recognition.
No head-to-head reactivity data; structural inference.
Scaffold hopping Bromine substitution Structure-activity relationships Cross-coupling handle

Synthetic Accessibility via Beckmann Rearrangement

The target compound and its congeners are accessible via a facile two-step procedure: (1) oximation of 3,4-dihydro-1H-1-benzazepine-2,5-diones, followed by (2) Beckmann rearrangement using simple reagents [1]. This synthetic route is distinct from the typical routes to 1,4-benzodiazepine-2,5-diones, which commonly involve condensation of o-aminobenzophenones or isatoic anhydride derivatives. The Beckmann rearrangement approach provides access to the eight-membered 1,6-benzodiazocine scaffold in a single ring-expansion step from the corresponding seven-membered 1-benzazepine precursor, enabling modular introduction of substituents (including bromine) prior to ring expansion. This differential synthetic accessibility may translate to procurement advantages (e.g., cost, scalability) for users requiring the 1,6-benzodiazocine scaffold specifically.

Synthetic route
Reported
Beckmann rearrangement of 1-benzazepine-2,5-dione oxime
Unique route may support scaffold-specific procurement and scalability.
Contrasts with typical 1,4-benzodiazepine condensation methods.
Synthetic methodology Beckmann rearrangement Medium-ring synthesis Scalable preparation

Application Scenarios for 8-Bromo-1,6-benzodiazocine-2,5-dione


Constrained Fragment Library Design

The >100 kJ/mol ring interconversion barrier of the 1,6-benzodiazocine scaffold [1] makes this compound suitable for fragment-based screening libraries requiring rigid, three-dimensionally defined scaffolds. Unlike the more flexible 1,4-benzodiazepine fragments, the 1,6-benzodiazocine presents a pre-organized conformation that can reduce entropic penalties upon target binding, potentially yielding higher-affinity fragment hits in biochemical or biophysical screens.

Scaffold-Hopping from 1,4-Benzodiazepines

For medicinal chemistry programs exploring 1,4-benzodiazepine-based lead compounds (e.g., bromodomain inhibitors or GPCR ligands), the 8-bromo-1,6-benzodiazocine-2,5-dione serves as a scaffold-hopping candidate that maintains the bromine substituent and dione functionality while introducing an expanded eight-membered ring. The distinct spatial position of the bromine at the 8-position versus the 7-position of 1,4-benzodiazepines [2] can modulate target selectivity and intellectual property positioning.

Building Block for Palladium-Catalyzed Diversification

The aryl bromide functionality at the 8-position provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to generate diverse libraries of 8-substituted 1,6-benzodiazocine-2,5-diones [3]. This enables systematic exploration of structure-activity relationships around the benzodiazocine scaffold, a strategy documented for related benzodiazocine derivatives yet inapplicable to non-brominated or differently substituted 1,4-benzodiazepine analogs.

Conformational Probe in Medium-Ring Heterocycle Research

Given the well-characterized boat conformation and high interconversion barrier of the 1,6-benzodiazocine ring system [1], this compound can serve as a model substrate for studying medium-ring conformational effects on physicochemical properties, molecular recognition, and reactivity. Academic and industrial laboratories investigating eight-membered heterocycles can use this compound as a benchmark scaffold for comparative conformational and atropisomeric studies against seven-membered 1,4- or 1,5-benzodiazepine analogs [4].

Application
Selection Property
Validation Focus
Constrained fragment library design
Eight-membered ring with high conformational rigidity
Conformational barrier assessment
Scaffold-hopping from 1,4-benzodiazepine leads
Differential bromine spatial orientation
Target selectivity modulation assessment
Palladium-catalyzed diversification
8-Bromo cross-coupling handle
Coupling reactivity across substrates
Medium-ring conformational probe
Well-characterized boat conformation
Conformational and atropisomeric comparison
Quote Request

Request a Quote for 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.